molecular formula C16H13N5O3 B4331000 N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide

N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B4331000
M. Wt: 323.31 g/mol
InChI Key: XMHSZVUVYUQDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as MNI-137, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including neuroscience and cancer research. In

Mechanism of Action

The mechanism of action of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific ion channels and signaling pathways in cells. In the brain, this compound has been shown to modulate the activity of voltage-gated potassium channels, which are involved in regulating neuronal excitability and synaptic transmission. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In neuroscience, this compound has been shown to increase the firing rates of certain neurons and enhance synaptic transmission. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its specificity for certain ion channels and signaling pathways. This specificity allows for more targeted and precise manipulation of cellular activity. However, a limitation of using this compound is its relatively low potency compared to other compounds used in similar applications. This may require the use of higher concentrations or longer treatment times to achieve the desired effects.

Future Directions

There are several future directions for the use of N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide in scientific research. One area of interest is the development of more potent analogs of this compound for use in neuroscience and cancer research. Another direction is the exploration of the potential use of this compound in other areas of research, such as immunology and infectious disease. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.

Scientific Research Applications

N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential use in various scientific research applications. One area of interest is neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can be useful in studying the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.
Another area of interest is cancer research, where this compound has been shown to inhibit the growth and proliferation of cancer cells. This inhibition is thought to occur through the modulation of certain signaling pathways involved in cell growth and survival. This compound has shown promise in preclinical studies as a potential anti-cancer agent.

properties

IUPAC Name

N-(3-methoxydibenzofuran-2-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-23-15-7-14-11(10-4-2-3-5-13(10)24-14)6-12(15)18-16(22)8-21-9-17-19-20-21/h2-7,9H,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHSZVUVYUQDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=CC=CC=C3OC2=C1)NC(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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